molecular formula C4H7NO4 B1275727 (2-Amino-2-oxoethoxy)acetic acid CAS No. 22064-40-0

(2-Amino-2-oxoethoxy)acetic acid

Cat. No.: B1275727
CAS No.: 22064-40-0
M. Wt: 133.1 g/mol
InChI Key: WBZVQGYKIVWFGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-2-oxoethoxy)acetic acid typically involves the reaction of ethylene glycol with glycine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product . The reaction conditions include maintaining a temperature range of 60-80°C and a reaction time of 4-6 hours .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-Amino-2-oxoethoxy)acetic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a diverse range of chemical reactions and applications. Its specific structure provides distinct reactivity and interaction profiles, making it valuable in various scientific and industrial contexts .

Properties

IUPAC Name

2-(2-amino-2-oxoethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c5-3(6)1-9-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZVQGYKIVWFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399340
Record name (2-amino-2-oxoethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22064-40-0
Record name (2-amino-2-oxoethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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